molecular formula C10H15NO3 B13789429 5-Methoxy-2-(2-methoxyethoxy)aniline CAS No. 761441-15-0

5-Methoxy-2-(2-methoxyethoxy)aniline

Katalognummer: B13789429
CAS-Nummer: 761441-15-0
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: KRFLXEYSMNRRAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-2-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C10H15NO3. It is a derivative of aniline, characterized by the presence of methoxy and methoxyethoxy groups attached to the aromatic ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(2-methoxyethoxy)aniline typically involves the reaction of 5-methoxyaniline with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 100-120°C, and maintained for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-2-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

5-Methoxy-2-(2-methoxyethoxy)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Methoxy-2-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its methoxy and methoxyethoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichloro-5-(2-methoxyethoxy)aniline: Similar in structure but with chlorine substituents.

    3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline: Contains additional methoxyethoxy groups.

    2-Methoxy-5-(trifluoromethyl)aniline: Features a trifluoromethyl group instead of methoxyethoxy.

Uniqueness

5-Methoxy-2-(2-methoxyethoxy)aniline is unique due to its specific combination of methoxy and methoxyethoxy groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

761441-15-0

Molekularformel

C10H15NO3

Molekulargewicht

197.23 g/mol

IUPAC-Name

5-methoxy-2-(2-methoxyethoxy)aniline

InChI

InChI=1S/C10H15NO3/c1-12-5-6-14-10-4-3-8(13-2)7-9(10)11/h3-4,7H,5-6,11H2,1-2H3

InChI-Schlüssel

KRFLXEYSMNRRAI-UHFFFAOYSA-N

Kanonische SMILES

COCCOC1=C(C=C(C=C1)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.